Cas no 79060-88-1 (Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate)

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate structure
79060-88-1 structure
Nome del prodotto:Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate
Numero CAS:79060-88-1
MF:C32H12BF24Na
MW:886.200143814087
MDL:MFCD00043323
CID:60048
PubChem ID:125307967

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Proprietà chimiche e fisiche

Nomi e identificatori

    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
    • Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Hydrate
    • Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]-borate
    • sodium,tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
    • Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Sodium Salt Dihydrate (TFPB)
    • NaBARF
    • PC1999
    • Benzene, 1,3-bis(trifluoromethyl)-, boron complex
    • NaBARF Hydrate
    • Borate(1-),tetrakis[3,5-bis(trifluoromethyl)phenyl]-, sodium (9CI)
    • Sodiumtetrakis(3,5-bis(trifluoromethyl)phenyl)borate(1-)
    • Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium salt
    • Benzene, 1,3-bis(trifluoromethyl)-,boron complex
    • Sodiumtetrakis[3,5-bis(trifluoromethyl)phenyl]borate
    • S0447
    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-)
    • DTXSID70635585
    • BCP18675
    • AMY39139
    • A839564
    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, Selectophore(TM)
    • sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
    • sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
    • Benzene, 1,3-bis(trifluoromethyl)-, boron complex, NaBARF
    • CS-W007369
    • FT-0676911
    • MFCD00043323
    • SY046767
    • AKOS015900300
    • C32H12BF24Na
    • Tetrakis[3,5-bis(trifluoromethyl)phenyl]boron sodium
    • SCHEMBL226082
    • sodium tetrakis(3,5-bis-trifluoromethylphenyl)borate
    • AS-10729
    • 79060-88-1
    • Benzene, 1,3-bis(trifluoromethyl)-, boron complex (ZCI)
    • Borate(1-), tetrakis[3,5-bis(trifluoromethyl)phenyl]-, sodium (9CI)
    • Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate(1-)
    • Sodium tetrakis[3,5-bis(trifuoromethyl)phenyl]borate
    • sodium tetrakis(3,5-bis(trifluoro methyl)phenyl)borate
    • tetrakis[3,5-bis(trifluoromethyl)phenyl]-Borate(1-) sodium; 1,3-bis(trifluoromethyl)-Benzene boron complex; NaBARF; Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate(1-); Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium salt
    • Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate
    • MDL: MFCD00043323
    • Inchi: 1S/C32H12BF24.Na/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1
    • Chiave InChI: LTGMONZOZHXAHO-UHFFFAOYSA-N
    • Sorrisi: C1C(C(F)(F)F)=CC([B-](C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)(C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)=CC=1C(F)(F)F.[Na+]

Proprietà calcolate

  • Massa esatta: 886.05500
  • Massa monoisotopica: 886.055
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 12
  • Complessità: 1060
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 0A^2
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Polvere beige chiaro.
  • Punto di fusione: 310℃
  • Coefficiente di ripartizione dell'acqua: dissoluzione
  • PSA: 0.00000
  • LogP: 11.21440
  • Solubilità: Solubile in acqua.

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319
  • Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: R20/21/22;R36/37/38
  • Istruzioni di sicurezza: 36/37/39-26-22
  • CODICI DEL MARCHIO F FLUKA:10
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Inert atmosphere,2-8°C
  • Frasi di rischio:R20/21/22; R36/37/38
  • Classe di pericolo:IRRITANT
  • Termine di sicurezza:S22;S26;S36/37/39

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
S808830-500mg
Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
79060-88-1
500mg
$ 80.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043647-1g
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
79060-88-1 98%
1g
¥63.00 2024-07-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014418-250mg
Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate
79060-88-1 97%
250mg
¥28 2024-05-21
SHENG KE LU SI SHENG WU JI SHU
sc-255620-250mg
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate,
79060-88-1 ≥97%
250mg
¥955.00 2023-09-05
Enamine
EN300-393373-1.0g
sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
79060-88-1 95%
1.0g
$0.0 2023-03-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S40260-10g
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
79060-88-1
10g
¥688.0 2021-09-07
Chemenu
CM482731-25g
sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
79060-88-1 95%+
25g
$124 2024-07-23
Alichem
A019117508-1kg
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
79060-88-1 97%
1kg
$3650.00 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S832379-250mg
Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Hydrate
79060-88-1 97%
250mg
¥62.00 2022-08-31
Apollo Scientific
PC1999-1g
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
79060-88-1 99%
1g
£24.00 2025-02-19

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Magnesium ,  Sodium tetrafluoroborate Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  30 min, 60 °C; overnight, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  30 min, rt
Riferimento
Rip It off: Nitro to Nitroso Reduction by Iron Half-Sandwich Complexes
Korb, Marcus ; Hosseini Ghazvini, Seyed Mohammad Bagher ; Moggach, Stephen A.; Meunier, Jean-Francois; Bousseksou, Azzedine; et al, Inorganic Chemistry, 2021, 60(7), 4986-4995

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  45 min, -20 °C; 1 h, -20 °C → 0 °C
1.2 Reagents: Sodium tetrafluoroborate ;  48 h, rt
1.3 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Water ;  1 h, rt
Riferimento
Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic Cyclobutanes
Kramm, Frederik; Ullwer, Franziska; Klinnert, Benedict; Zheng, Min; Plietker, Bernd, Angewandte Chemie, 2022, 61(38),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -20 °C; 1 h, -20 °C → 0 °C
1.2 Reagents: Sodium tetrafluoroborate ;  48 h, 23 °C
1.3 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Water ;  1 h, rt
Riferimento
Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water in Solutions of Fluorinated Tetraarylborates
Yakelis, Neal A.; Bergman, Robert G., Organometallics, 2005, 24(14), 3579-3581

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Dibromomethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  10 min, reflux; 45 min, reflux
1.2 Solvents: Diethyl ether ;  1.5 h, reflux; 1 h, reflux; 16 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  45 min, rt
Riferimento
N-Heterocyclic Iod(az)olium Salts - Potent Halogen-Bond Donors in Organocatalysis
Boelke, Andreas; Kuczmera, Thomas J.; Lork, Enno; Nachtsheim, Boris J., Chemistry - A European Journal, 2021, 27(52), 13128-13134

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  rt → reflux; 3 h, reflux
1.2 Solvents: Diethyl ether ;  3 h, reflux; 1 h, reflux; reflux → rt; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Riferimento
Electronic Effects of Ligand Substitution on Spin Crossover in a Series of Diiminoquinonoid-Bridged FeII2 Complexes
Park, Jesse G.; Jeon, Ie-Rang; Harris, T. David, Inorganic Chemistry, 2015, 54(1), 359-369

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  25 min, rt
1.2 Solvents: Diethyl ether ;  65 min, rt; 4 h, rt
1.3 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  1 h, rt; 16 h, reflux; reflux → rt
1.4 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Riferimento
A mechanistic analysis of trimethylanilinium salt degradation: implications for methylation and cross-coupling applications
Washington, Jack B.; Assante, Michele; Yan, Chunhui; McKinney, David; Juba, Vanessa; et al, ChemRxiv, 2021, 1, 1-14

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether
Riferimento
Synthesis and Application of Pinene-Pyridine Derivatives in Asymmetric Catalysis
Friscourt, Frederic, 2008, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Magnesium, bromooctyl- Solvents: Diethyl ether
1.2 Reagents: Boron trifluoride etherate
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Syntheses and lipophilicities of tetraarylborate ions substituted with many trifluoromethyl groups
Fujiki, Kanji; Kashiwagi, Mitsuyoshi; Miyamoto, Hideyuki; Sonoda, Akinari, Journal of Fluorine Chemistry, 1992, 57(1-3), 307-21

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Magnesium Solvents: Diethyl ether ;  rt; 2 h, rt → 50 °C; overnight, 50 °C → rt
Riferimento
Iridium(I) N-Heterocyclic Carbene (NHC)/Phosphine Catalysts for Mild and Chemoselective Hydrogenation Processes
Kerr, William J. ; Mudd, Richard J.; Brown, Jack A., Chemistry - A European Journal, 2016, 22(14), 4738-4742

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium tetrafluoroborate Solvents: Diethyl ether
Riferimento
Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde
Mans, Daniel J., 2008, , 69(1),

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  > 1 min, rt
1.2 Solvents: Diethyl ether ;  30 min, rt; 30 min, heated; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  30 min, rt
Riferimento
Tunable aryl alkyl ionic liquids with weakly coordinating bulky borate anion
Kaliner, Maria; Strassner, Thomas, Tetrahedron Letters, 2016, 57(31), 3453-3456

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  25 min, rt
1.2 Solvents: Diethyl ether ;  65 min, rt; 4 h, rt
1.3 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  1 h, rt; 16 h, reflux; reflux → rt
1.4 Reagents: Sodium carbonate ,  Oxygen Solvents: Water ;  1 h, rt
Riferimento
Trialkylammonium salt degradation: implications for methylation and cross-coupling
Washington, Jack B.; Assante, Michele; Yan, Chunhui; McKinney, David; Juba, Vanessa; et al, Chemical Science, 2021, 12(20), 6949-6963

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  heated
1.2 Solvents: Diethyl ether ;  30 min, reflux; 30 min, reflux; overnight, rt
Riferimento
Main group compounds. Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, Na[B(3,5-(CF3)2C6H3)4]
Reger, Daniel L.; Little, Christine A.; Lamba, Jaydeep J. S.; Brown, Kenneth J.; Krumper, Jennifer R.; et al, Inorganic Syntheses, 2004, 34, 5-8

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Magnesium ,  Sodium tetrafluoroborate Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  12 h, rt
Riferimento
(R)-3-Methyl-3-phenyl-1-pentene via catalytic asymmetric hydrovinylation
Smith, Craig R.; Zhang, Aibin; Mans, Daniel J.; RajanBabu, T. V., Organic Syntheses, 2008, 85, 248-266

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Control of the Stereochemical Impact of the Lone Pair in Lead(II) Tris(pyrazolyl)methane Complexes. Improved Preparation of Na{B[3,5-(CF3)2C6H3]4}
Reger, Daniel L.; Wright, Terri D.; Little, Christine A.; Lamba, Jaydeep J. S.; Smith, Mark D., Inorganic Chemistry, 2001, 40(15), 3810-3814

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether
Riferimento
Synthesis of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Gol'dberg, Yu. Sh.; Abele, E.; Liepins, E.; Shimanskaya, M. V., Zhurnal Organicheskoi Khimii, 1989, 25(5), 1099-102

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Raw materials

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79060-88-1)Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate
A839564
Purezza:99%
Quantità:100g
Prezzo ($):315.0